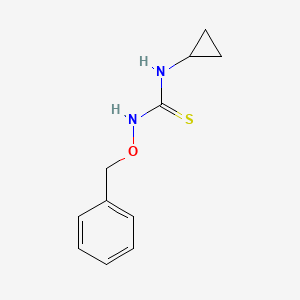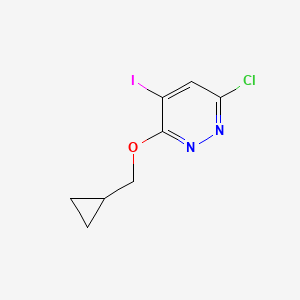
6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine
Übersicht
Beschreibung
6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine is a heterocyclic compound that contains both chlorine and iodine atoms It is a derivative of pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-cyclopropylmethoxy-pyridazine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using the same synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Reagents like bromine or sulfuric acid can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 6-methoxy-3-cyclopropylmethoxy-4-iodo-pyridazine.
Wissenschaftliche Forschungsanwendungen
6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: The compound is investigated for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used in biological studies to understand its interactions with various biomolecules.
Wirkmechanismus
The mechanism of action of 6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine: This compound has a similar structure but contains a pyrazole ring instead of a cyclopropylmethoxy group.
6-Chloro-4-iodo-3-methoxypyridazine: This compound has a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness
6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine is unique due to the presence of both chlorine and iodine atoms on the pyridazine ring, as well as the cyclopropylmethoxy group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H8ClIN2O |
|---|---|
Molekulargewicht |
310.52 g/mol |
IUPAC-Name |
6-chloro-3-(cyclopropylmethoxy)-4-iodopyridazine |
InChI |
InChI=1S/C8H8ClIN2O/c9-7-3-6(10)8(12-11-7)13-4-5-1-2-5/h3,5H,1-2,4H2 |
InChI-Schlüssel |
IVDURCNGOUWJDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=NN=C(C=C2I)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[3-(Benzyloxy)propyl]-3-hydroxy-4-phenylfuran-2(5H)-one](/img/structure/B8527277.png)

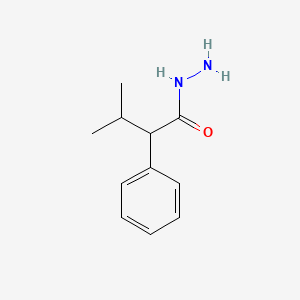
![(5-Amino-[1,2,4]thiadiazol-3-yl)-acetic acid](/img/structure/B8527293.png)



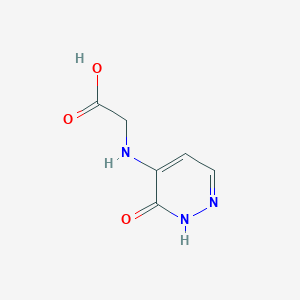
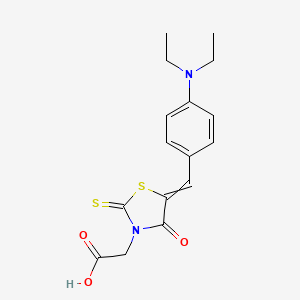
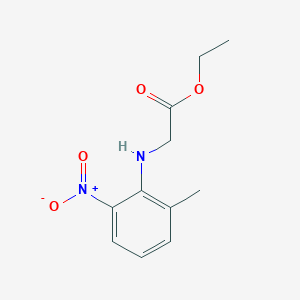
![(2Z)-3-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-ACETAMIDOPROP-2-ENOIC ACID](/img/structure/B8527340.png)
